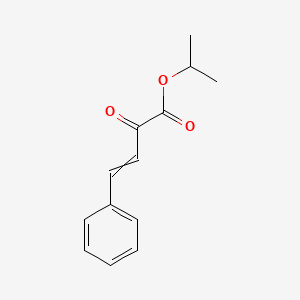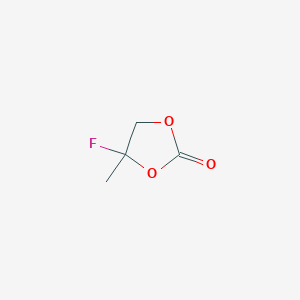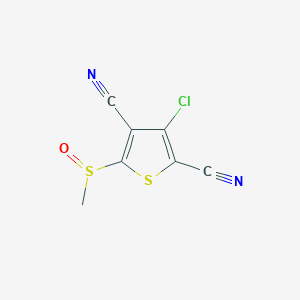
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is a chemical compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of chlorine, methanesulfinyl, and dicarbonitrile groups attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the methanesulfinyl and dicarbonitrile groups may play a role in its biological activity by interacting with specific enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2,4-dicyanothiophene: Lacks the methanesulfinyl group but has similar nitrile and chloro groups.
5-(Methanesulfinyl)thiophene-2,4-dicarbonitrile: Similar structure but without the chlorine atom.
Uniqueness
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is unique due to the combination of chloro, methanesulfinyl, and dicarbonitrile groups on the thiophene ring
Propriétés
Numéro CAS |
116170-26-4 |
|---|---|
Formule moléculaire |
C7H3ClN2OS2 |
Poids moléculaire |
230.7 g/mol |
Nom IUPAC |
3-chloro-5-methylsulfinylthiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C7H3ClN2OS2/c1-13(11)7-4(2-9)6(8)5(3-10)12-7/h1H3 |
Clé InChI |
YWIGZOISJQJKDS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=C(C(=C(S1)C#N)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


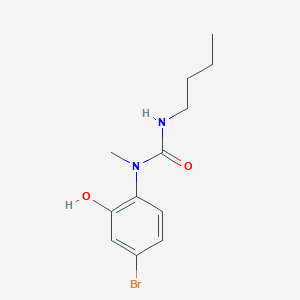

![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

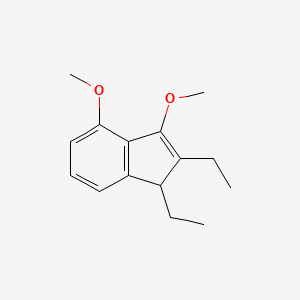
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)

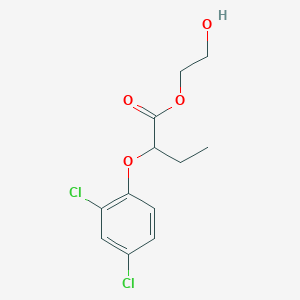
![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)


